Cas no 2171419-73-9 (3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid)

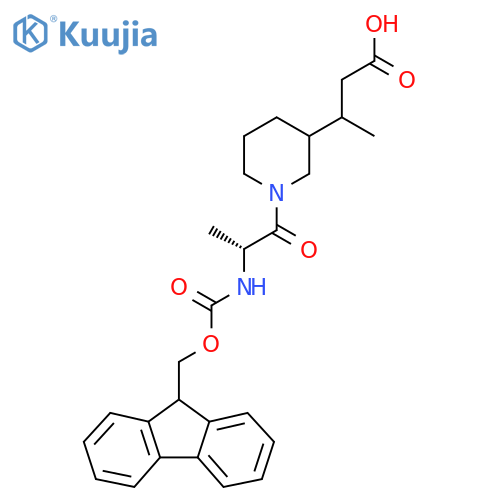

2171419-73-9 structure

商品名:3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid

- EN300-1495982

- 3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid

- 2171419-73-9

-

- インチ: 1S/C27H32N2O5/c1-17(14-25(30)31)19-8-7-13-29(15-19)26(32)18(2)28-27(33)34-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,17-19,24H,7-8,13-16H2,1-2H3,(H,28,33)(H,30,31)/t17?,18-,19?/m1/s1

- InChIKey: NFPCNURLXUSPBT-JLAWEPINSA-N

- ほほえんだ: O=C([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(C1)C(C)CC(=O)O

計算された属性

- せいみつぶんしりょう: 464.23112213g/mol

- どういたいしつりょう: 464.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 721

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 95.9Ų

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1495982-1000mg |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 1000mg |

$914.0 | 2023-09-28 | ||

| Enamine | EN300-1495982-5.0g |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1495982-10.0g |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1495982-100mg |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 100mg |

$804.0 | 2023-09-28 | ||

| Enamine | EN300-1495982-0.25g |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1495982-2.5g |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1495982-2500mg |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 2500mg |

$1791.0 | 2023-09-28 | ||

| Enamine | EN300-1495982-50mg |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 50mg |

$768.0 | 2023-09-28 | ||

| Enamine | EN300-1495982-0.05g |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1495982-5000mg |

3-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-3-yl}butanoic acid |

2171419-73-9 | 5000mg |

$2650.0 | 2023-09-28 |

3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2171419-73-9 (3-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-3-yl}butanoic acid) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量